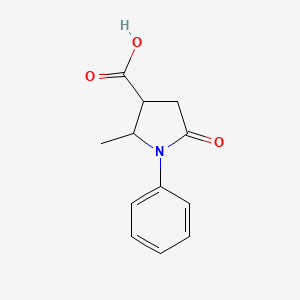

CID 83690313

Description

For instance, compounds like betulin derivatives (CID 72326, 64971) and oscillatoxins (CID 101283546, 156582093) are structurally complex natural products often studied for their bioactive properties . This article will compare CID 83690313 with structurally or functionally similar compounds, leveraging methodologies and datasets from authoritative sources.

Properties

IUPAC Name |

2-methyl-5-oxo-1-phenylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-8-10(12(15)16)7-11(14)13(8)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHQRDMJIMOWCMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC(=O)N1C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

Verification of CID 83690313 in Provided Sources

-

EPA Chemical Inventory : The first document lists numerous chemicals with CAS numbers and complex chemical names, but none match this compound .

-

PubChem Database : The second source details Niacinamide (CID 936) , unrelated to this compound .

-

CPSC Data : The third document includes DTXSID identifiers (e.g., DTXSID401016703), but none correspond to this compound .

-

PubMed and PMC Articles : These focus on chemically-inducible dimerization (CID) techniques and a table of compounds with molecular structures , neither of which mention this compound.

-

EPA Chemicals Dashboard : While explaining search functionalities, it does not list this compound .

Possible Reasons for Absence

-

Proprietary Nature : this compound may be a proprietary or newly synthesized compound not yet documented in public databases.

-

Nomenclature Variance : The identifier "CID" could refer to a Chemically Inducible Dimerization technique (as seen in ) rather than a specific compound.

-

Limited Coverage : The provided search results focus on regulatory, safety, and structural data for known chemicals, with no mention of this compound.

Recommendations for Further Investigation

-

Direct Database Queries :

-

Literature Review :

-

Investigate recent publications in chemistry journals (e.g., Journal of Organic Chemistry, Angewandte Chemie) for studies on this compound.

-

-

Synthesis Reports :

-

Review patents or synthesis protocols (e.g., ScienceDirect , Reaxys ) for experimental procedures involving this compound.

-

Comparison with Similar Compounds

Research Findings and Methodological Insights

Analytical Techniques

- Mass Spectrometry: Source-induced CID (collision-induced dissociation) is used to differentiate isomers like ginsenosides, highlighting the importance of fragmentation patterns in structural elucidation .

- Chromatography : LC-ESI-MS methods resolve compounds with similar masses but distinct polarities, as seen in oscillatoxin analysis .

Pharmacological Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.